molecular formula C21H23NO5 B2631262 Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate CAS No. 866154-81-6

Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate

Cat. No.: B2631262
CAS No.: 866154-81-6
M. Wt: 369.417
InChI Key: PCABVTNIDXAZMY-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate is a complex organic compound with the molecular formula C21H23NO5 and a molecular weight of 369.41 g/mol This compound is characterized by its unique structure, which includes an ethylphenoxy group, a phenyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Group: This step involves the reaction of 4-ethylphenol with an appropriate reagent to form the ethylphenoxy group.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, which may involve the use of a base and a suitable solvent.

    Final Assembly: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrrolidine moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[3-(4-methylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate: This compound has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

    Ethyl 4-[3-(4-phenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate: The absence of the ethyl group in this compound can lead to differences in reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-14-8-10-16(11-9-14)27-17-7-5-6-15(12-17)18-13-22(25)20(23)19(18)21(24)26-4-2/h5-12,18-19,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCABVTNIDXAZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C3CN(C(=O)C3C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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